8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Description
Chemical Formula: C₁₀H₅BrF₃NO CAS Number: 59108-43-9 Key Features: This quinoline derivative contains a bromine atom at position 8, a hydroxyl group at position 4, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMDQACCBVSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384902 | |
| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587885-87-8, 59108-43-9 | |
| Record name | 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587885-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the reaction of anthranilic acid derivatives with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include quinone derivatives, dehalogenated quinolines, and substituted quinoline derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting essential biochemical pathways in microbes, such as cell wall synthesis and protein synthesis. Studies indicate that quinoline derivatives can interfere with specific enzymes critical for microbial survival.
- Anticancer Activity : Research has shown that 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline may modulate signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit enzymes related to cancer progression has been documented in several studies, demonstrating its potential as a therapeutic agent .
-
Material Science
- The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties allow it to be incorporated into materials that require specific electronic characteristics.
- Biological Studies
-
Chemical Synthesis
- Acts as a building block for the synthesis of more complex organic molecules. It is employed in various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, which are essential for constructing complex molecular architectures.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits cell wall synthesis | |
| Anticancer | Modulates signaling pathways | |
| Enzyme Inhibition | Interacts with specific enzymes |
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Applications |
|---|---|---|
| This compound | Bromine at position 8 enhances reactivity | Drug development |
| 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | Methoxy group influences solubility | Organic semiconductors |
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarities to 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, ranked by similarity metrics (0–1 scale):
Notes:
Physicochemical Properties
Key Observations :
Biological Activity
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H5BrF3NO, with a molecular weight of 292.06 g/mol. The presence of the bromine atom and trifluoromethyl group enhances its lipophilicity and stability, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties by interfering with essential biochemical pathways in microbes, such as cell wall synthesis and protein synthesis. The mechanism often involves the inhibition of specific enzymes critical for microbial survival.
Anticancer Activity
Quinoline derivatives have been recognized for their anticancer potential. The compound may exert its effects by modulating various signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit certain enzymes related to cancer progression has been documented in several studies .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits cell wall synthesis | |
| Anticancer | Modulates apoptosis pathways | |
| Enzyme Inhibition | Targets specific enzymes in metabolic pathways |
Case Studies
-
Antimicrobial Efficacy
In a study evaluating various quinoline derivatives, this compound showed significant antibacterial activity against multiple strains of bacteria. The compound's structure was found to enhance its binding affinity to bacterial targets, leading to effective inhibition of growth. -
Anticancer Potential
A preclinical study investigated the effects of this compound on cancer cell lines. Results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment . -
Enzyme Inhibition Studies
Research focused on the compound's ability to inhibit enzymes involved in metabolic pathways revealed that it effectively reduced enzyme activity at low micromolar concentrations. This inhibition was linked to structural features that allow for strong interactions with enzyme active sites .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other fluorinated quinolines.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Chloroquinoline | Chlorine substituent | Antimalarial |
| 7-Fluoroquinolone | Fluoro group | Antibacterial |
| This compound | Bromine and trifluoromethyl groups | Antimicrobial, anticancer |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor quinoline scaffold. For example, regioselective bromination at the 8-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . The trifluoromethyl group is often introduced via Ullmann coupling or halogen exchange reactions using copper catalysts . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equiv Br₂) and reaction time (6–12 hours). A representative protocol from Vilchis-Reyes et al. (2009) achieved ~65% yield for a similar trifluoromethyl-substituted quinoline derivative .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR should show aromatic protons at δ 7.8–8.6 ppm (quinoline backbone) and a hydroxyl proton at δ 10–12 ppm (exchangeable). <sup>19</sup>F NMR typically exhibits a singlet for the CF₃ group at δ -60 to -65 ppm .
- Mass Spectrometry : ESI-MS (negative mode) often displays a molecular ion peak at m/z 290–292 (M–H)<sup>−</sup> .
- XRD : Crystallographic studies (e.g., for 8-bromo-2-methylquinoline) reveal π-π stacking interactions (centroid distances ~3.76 Å), critical for understanding solid-state packing .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Waste Disposal : Halogenated waste should be segregated and treated with alkaline hydrolysis (e.g., 10% NaOH) before disposal .
- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and neutralize with 5% sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distribution, identifying reactive sites. For instance, the C-8 bromine atom shows high electrophilicity (Mulliken charge: +0.25), making it susceptible to Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) can be modeled using the SMD continuum model to optimize reaction coordinates .
Q. What strategies address low solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or acetate groups at the 4-hydroxy position to improve hydrophilicity, as demonstrated for similar quinoline antifolates .
Q. How do structural modifications (e.g., replacing Br with Cl or altering substituent positions) affect biological activity?
- Methodological Answer :
- Case Study : 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 18706-22-4) shows reduced antiparasitic activity compared to the bromo analogue due to lower halogen bond strength (Br: 2.9 Å vs. Cl: 3.2 Å in target protein interactions) .
- Data Table :
| Substituent | IC₅₀ (μM) Plasmodium falciparum | LogP |
|---|---|---|
| 8-Br | 0.45 ± 0.07 | 2.8 |
| 8-Cl | 1.20 ± 0.12 | 2.5 |
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding) or impurity profiles. Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
